cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate
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Overview
Description
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate can yield differentially substituted regioisomeric isoxazoles .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods employ eco-friendly strategies, such as using tert-butyl nitrite for Csp3-H bond functionalization followed by 1,3-dipolar cycloaddition to alkynes or alkenes .
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxymethyl and tert-butyl groups.
Properties
Molecular Formula |
C11H18N2O4 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-3-(hydroxymethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h7,9,14H,4-6H2,1-3H3/t7-,9-/m1/s1 |
InChI Key |
CRWQTJLAESSLEF-VXNVDRBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CO |
Origin of Product |
United States |
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